molecular formula C22H20N2O2 B12021890 N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-phenylacetohydrazide

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-phenylacetohydrazide

Cat. No.: B12021890
M. Wt: 344.4 g/mol
InChI Key: GGYAZVZIVOWRSR-XQNSMLJCSA-N
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Description

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-phenylacetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further linked to a hydrazide moiety through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-phenylacetohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 2-phenylacetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-phenylacetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-phenylacetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-phenylacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-phenylacetohydrazide stands out due to its specific benzyloxy substitution, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

2-phenyl-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H20N2O2/c25-22(15-18-8-3-1-4-9-18)24-23-16-20-12-7-13-21(14-20)26-17-19-10-5-2-6-11-19/h1-14,16H,15,17H2,(H,24,25)/b23-16+

InChI Key

GGYAZVZIVOWRSR-XQNSMLJCSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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